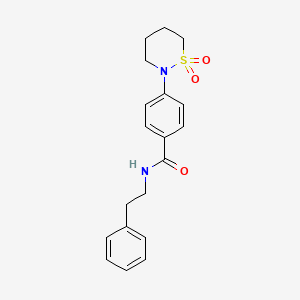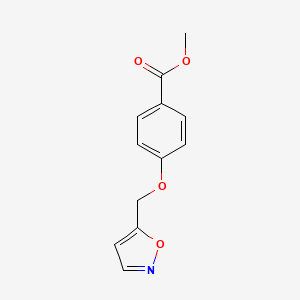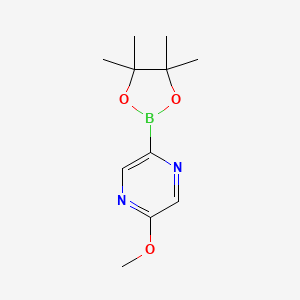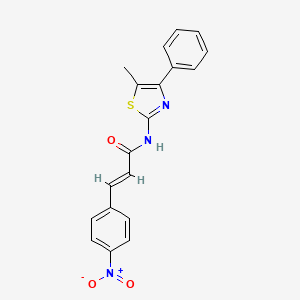
N-Benzyl-N-Methylcarbamoylchlorid
Übersicht
Beschreibung
N-benzyl-N-methylcarbamoyl chloride is a chemical compound with the CAS Number: 32366-02-2 . It is an important compound in the fields of organic and medicinal chemistry.
Synthesis Analysis
N-benzyl-N-methylcarbamoyl chloride is widely used as a reagent in the synthesis of various biologically active compounds such as pharmaceuticals, agrochemicals, and materials science. It can be synthesized from m-Anisidine and Dimethylcarbamoyl chloride .Wissenschaftliche Forschungsanwendungen
Erzeugung von Acyl- und Carbamoylradikalen
N-Benzyl-N-Methylcarbamoylchlorid kann zur photochemischen Erzeugung von Acyl- und Carbamoylradikalen verwendet werden . Dieser Prozess beinhaltet die Aktivierung der entsprechenden Chloride und Anhydride über einen nukleophilen Acylsubstitutionsweg. Die resultierenden nukleophilen Radikale werden dann von einer Vielzahl elektronenarmer Olefine in einem Giese-artigen Additionsprozess abgefangen .
Synthese von N-Benzyl-N-Methyl-1-Phenylmethanamin
This compound kann zur Synthese von N-Benzyl-N-Methyl-1-Phenylmethanamin verwendet werden . Dies wird durch eine dreikomponentige Kupplung von Benzylamin, Benzaldehyd und CO2 erreicht, unterstützt durch 1-Butyl-3-methylimidazoliumchlorid-Ionische Flüssigkeit bei Atmosphärendruck .
Katalysator in der Radikalchemie
Die Verbindung kann als Katalysator in der Radikalchemie dienen . Sie kann Radikale erzeugen, die Möglichkeiten bieten, Moleküle herzustellen, die oft komplementär zu Strategien sind, die über ionische Pfade verlaufen .
Verwendung in der Photoredox-Katalyse
This compound kann in der Photoredox-Katalyse verwendet werden . Dieser Prozess bietet mildere und effektivere Plattformen zur Erzeugung von Open-Shell-Zwischenprodukten .
Verwendung in der pharmazeutischen Synthese
Die Verbindung kann zur Synthese von Pharmazeutika verwendet werden . Zum Beispiel kann es zur Synthese von Rivastigmin verwandten Verbindungen E verwendet werden .
Verwendung in der Materialsynthese
This compound kann auch zur Synthese von Materialien verwendet werden . Dies liegt daran, dass Radikale Möglichkeiten bieten, Moleküle herzustellen, die oft komplementär zu Strategien sind, die über ionische Pfade verlaufen .
Safety and Hazards
Zukünftige Richtungen
N-benzyl-N-methylcarbamoyl chloride is widely used in the synthesis of various biologically active compounds such as pharmaceuticals, agrochemicals, and materials science. This suggests that it will continue to be an important reagent in these fields.
Relevant Papers A paper titled “Synthesis of positional isomer and analogues of neostigmine methylsulfate: an anticholinesterase agent” mentions N-benzyl-N-methylcarbamoyl chloride . The paper describes the synthesis and characterization of a positional isomer and analogues of Neostigmine methylsulfate .
Eigenschaften
IUPAC Name |
N-benzyl-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRNDYDRQNZASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32366-02-2 | |
| Record name | 32366-02-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)
![2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370499.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)
![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)


![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)

![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)

![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)

